

2-Decyne: A Technical Guide to Its Potential Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Decyne**

Cat. No.: **B165317**

[Get Quote](#)

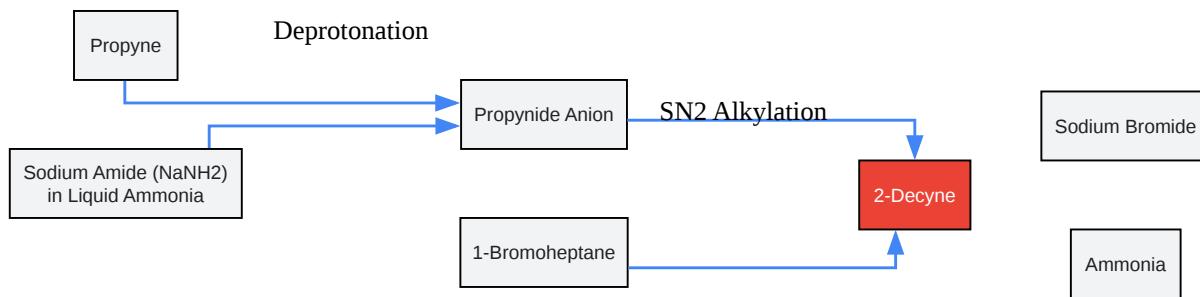
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne ($C_{10}H_{18}$) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located at an internal position within the carbon chain.[1][2] This structural feature imparts **2-Decyne** with a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[1][3] While large-scale industrial consumption of **2-Decyne** as a final product is not prominent, its utility as a precursor for the synthesis of high-value specialty chemicals, particularly in the fields of agrochemicals and fine chemicals, underscores its industrial potential.[3] This technical guide provides an in-depth overview of the core industrial applications of **2-Decyne**, with a focus on its role in chemical synthesis, detailed experimental protocols, and the underlying reaction pathways.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of **2-Decyne** is essential for its handling, storage, and application in industrial processes. The following table summarizes key quantitative data for **2-Decyne**.


Property	Value	Units	Reference(s)
Molecular Formula	C ₁₀ H ₁₈	-	[1] [2]
Molecular Weight	138.25	g/mol	[1] [2]
CAS Number	2384-70-5	-	[2] [4]
Boiling Point	184.6 ± 0.0	°C at 760 mmHg	[1]
357	K at 0.031 bar	[1]	
Density	0.8 ± 0.1	g/cm ³	[1]
Flash Point	52.9 ± 11.2	°C	[1]
Standard Enthalpy of Formation (ΔfH° _{gas})	23.6 ± 3.4	kJ/mol	[1] [5]
Enthalpy of Reaction (ΔrH°)	-65.27 ± 0.51	kcal/mol	[5]
Ionization Energy	9.30 ± 0.02	eV	[5]

Synthesis of 2-Decyne

The industrial production of **2-Decyne** can be achieved through several synthetic routes. The most common and versatile method involves the alkylation of a smaller terminal alkyne.

Synthesis of 2-Decyne via Alkylation of Propyne

This method involves the deprotonation of propyne to form a propynide anion, which then acts as a nucleophile to displace a halide from a haloalkane, in this case, 1-bromoheptane.

[Click to download full resolution via product page](#)

Synthesis of **2-Decyne** via Alkylation.

Experimental Protocol: Synthesis of 2-Decyne

Materials:

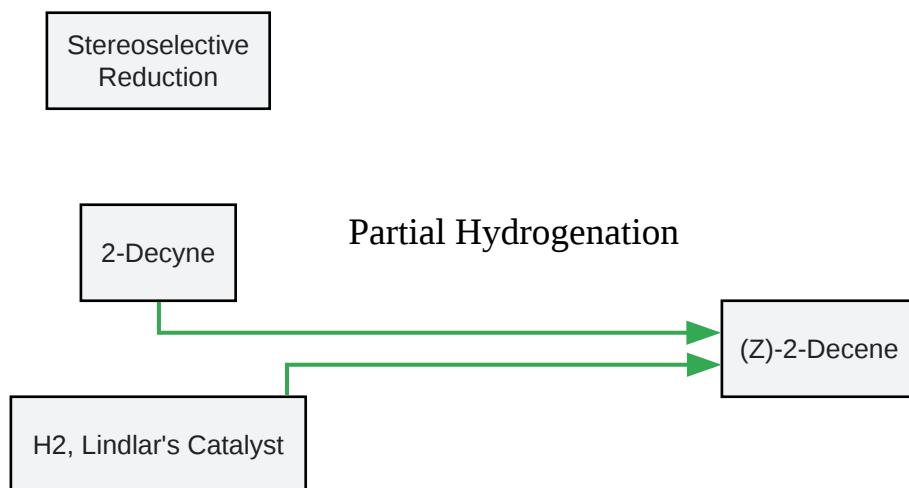
- Propyne (gas)
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)
- 1-Bromoheptane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Condense liquid ammonia into the flask.

- Carefully add sodium amide to the liquid ammonia with stirring.
- Bubble propyne gas through the stirred suspension until the formation of the sodium propynide is complete (indicated by a color change).
- Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to the reaction mixture via the dropping funnel.
- Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, carefully evaporate the ammonia.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield **2-Decyne**.

Potential Industrial Applications


The primary industrial value of **2-Decyne** lies in its utility as a synthetic intermediate for the production of more complex and valuable molecules.

Agrochemicals: Synthesis of Insect Pheromones

A significant potential application of **2-Decyne** is in the synthesis of insect sex pheromones, which are used in integrated pest management strategies. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes with specific double bond geometries (cis or trans). The triple bond of **2-Decyne** can be stereoselectively reduced to either a cis or trans double bond, making it an ideal precursor for these compounds.

For example, the partial hydrogenation of **2-Decyne** using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-2-decene, a precursor to (Z)-2-decenyl acetate, a component of

some insect pheromones.

[Click to download full resolution via product page](#)

Stereoselective Reduction of **2-Decyne**.

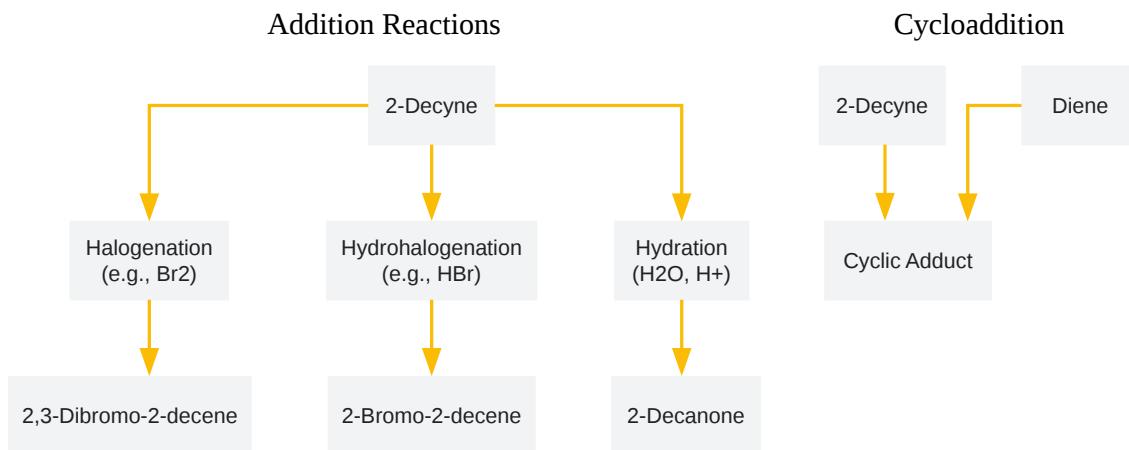
Experimental Protocol: Catalytic Hydrogenation of 2-Decyne to (Z)-2-Decene (Lindlar Reduction)

Materials:

- **2-Decyne**
- Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
- Hexane (or another suitable solvent)
- Hydrogen gas (H₂)

Procedure:

- In a hydrogenation flask, dissolve **2-Decyne** in hexane.
- Add Lindlar's catalyst to the solution.
- Flush the apparatus with hydrogen gas.


- Stir the mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
- Monitor the reaction progress by GC or TLC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
- Upon completion, filter the reaction mixture to remove the catalyst.
- Evaporate the solvent to obtain (Z)-2-decene.

Conversely, reduction of **2-Decyne** with sodium in liquid ammonia yields the corresponding (E)- or trans-alkene.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Fine and Specialty Chemicals

2-Decyne serves as a building block for a variety of fine and specialty chemicals due to the reactivity of its triple bond.[\[3\]](#)

- Addition Reactions: The triple bond can undergo various addition reactions, including halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), to introduce functionality into the carbon chain.[\[1\]](#)
- Hydration: The acid-catalyzed hydration of **2-Decyne** yields 2-decanone, a ketone that can be a useful intermediate.
- Cycloaddition Reactions: **2-Decyne** can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.[\[1\]](#)

[Click to download full resolution via product page](#)

Reaction Pathways of **2-Decyne**.

Spectroscopic Data

The structural characterization of **2-Decyne** is confirmed by various spectroscopic methods.

Spectroscopic Technique	Key Features and Observations	Reference(s)
¹ H NMR	Protons adjacent to the triple bond typically show signals around 2.0-2.3 ppm.	[1]
¹³ C NMR	The sp-hybridized carbons of the triple bond appear at characteristic chemical shifts around 80-90 ppm.	[1]
Infrared (IR) Spectroscopy	A weak to medium absorption band characteristic of the C≡C stretch is observed in the region of 2100-2260 cm ⁻¹ .	[2]
Mass Spectrometry (MS)	The molecular ion peak confirms the molecular weight (138.25 g/mol). Characteristic fragmentation patterns can provide further structural information.	[1] [2]

Conclusion

2-Decyne is a versatile chemical intermediate with significant potential in various industrial sectors, particularly in the synthesis of agrochemicals like insect pheromones and as a building block for fine and specialty chemicals. Its utility stems from the reactivity of its internal carbon-carbon triple bond, which can be selectively transformed into a range of functional groups and structural motifs. While direct large-scale industrial applications of **2-Decyne** itself are not widely documented, its role as a precursor highlights its importance in the broader chemical manufacturing landscape. Further research and development in process optimization and catalytic systems could unlock new and more efficient industrial applications for this valuable alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Decyne (2384-70-5) for sale [vulcanchem.com]
- 2. 2-Decyne | C10H18 | CID 75424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Decyne | 2384-70-5 | Benchchem [benchchem.com]
- 4. 2-Decyne [webbook.nist.gov]
- 5. 2-Decyne [webbook.nist.gov]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- To cite this document: BenchChem. [2-Decyne: A Technical Guide to Its Potential Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165317#potential-industrial-applications-of-2-decyne\]](https://www.benchchem.com/product/b165317#potential-industrial-applications-of-2-decyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com